molecular formula C16H11N3O B7475888 4-(4-Methylphthalazin-1-yl)oxybenzonitrile

4-(4-Methylphthalazin-1-yl)oxybenzonitrile

Cat. No. B7475888
M. Wt: 261.28 g/mol
InChI Key: QNVUJHVPGBRPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphthalazin-1-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent dye that can be used to label proteins and other biological molecules, making it a valuable tool in various fields of study.

Mechanism of Action

The mechanism of action of 4-(4-Methylphthalazin-1-yl)oxybenzonitrile involves the covalent attachment of the dye molecule to specific amino acid residues within a protein or other biomolecule. This attachment occurs through a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the dye and the biomolecule.
Biochemical and Physiological Effects
This compound labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled proteins. The dye molecule is small and non-invasive, and its attachment to the biomolecule does not significantly alter its function or stability.

Advantages and Limitations for Lab Experiments

One major advantage of using 4-(4-Methylphthalazin-1-yl)oxybenzonitrile as a labeling tool is its high sensitivity and specificity. It can be used to label specific proteins or other biomolecules with minimal background labeling. However, one limitation of this compound labeling is its potential for non-specific labeling of other biomolecules, which can lead to false-positive results.

Future Directions

There are several potential future directions for research involving 4-(4-Methylphthalazin-1-yl)oxybenzonitrile. One area of interest is the development of new labeling techniques using this compound, such as the use of photoactivatable this compound derivatives for spatiotemporal control of protein labeling. Additionally, there is potential for the development of new applications for this compound labeling in fields such as drug discovery and diagnostics.
In conclusion, this compound is a valuable tool in scientific research due to its unique properties as a fluorescent dye for labeling proteins and other biomolecules. Its high sensitivity and specificity make it a valuable tool for studying protein interactions, localization, and trafficking. While there are some limitations to its use, there is potential for further research and development of new applications for this compound labeling in the future.

Synthesis Methods

The synthesis of 4-(4-Methylphthalazin-1-yl)oxybenzonitrile involves several steps, starting with the reaction of 4-methylphthalic anhydride with hydrazine hydrate to form 4-(4-methylphthalazin-1-yl)hydrazine. This intermediate is then reacted with 4-cyanobenzonitrile to yield the final product, this compound.

Scientific Research Applications

4-(4-Methylphthalazin-1-yl)oxybenzonitrile has found extensive use in scientific research, particularly in the field of biochemistry. It can be used to label proteins and other biomolecules, allowing for their visualization and tracking within cells and tissues. This makes this compound a valuable tool for studying protein interactions, localization, and trafficking.

properties

IUPAC Name

4-(4-methylphthalazin-1-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-11-14-4-2-3-5-15(14)16(19-18-11)20-13-8-6-12(10-17)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUJHVPGBRPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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